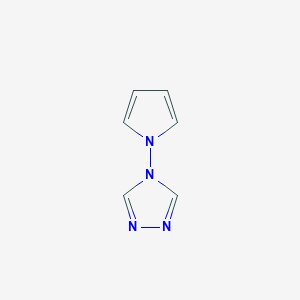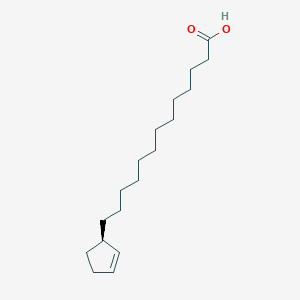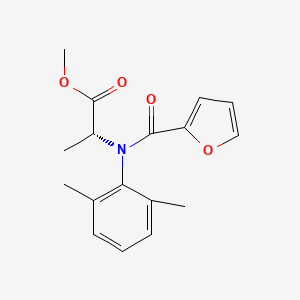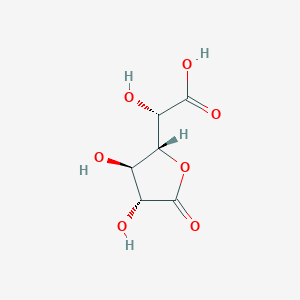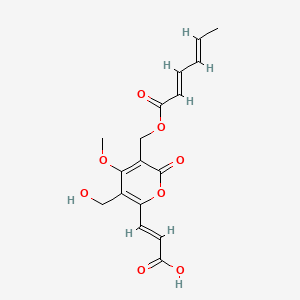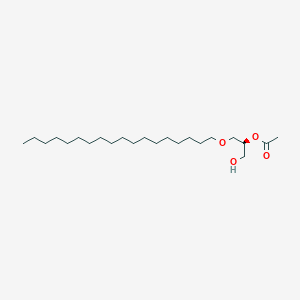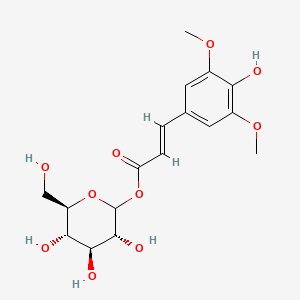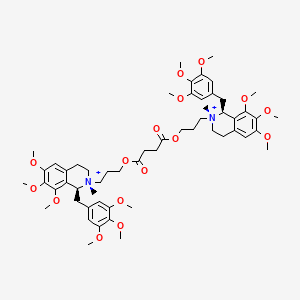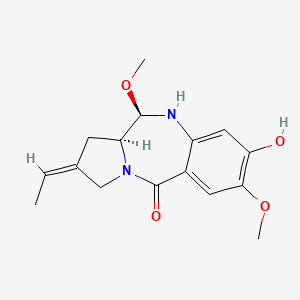
Tomaymycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tomaymycin is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine which is substituted at positions 2,5,7,8 and 11R by ethylidene, oxo, methoxy, hydroxy and methoxy groups, respectively. It is a natural product of Streptomyces achromogenes that binds covalently with guanine in the minor groove of DNA. It is an antitumoral compound which is active in ovarian, plasmacytoma, and leukemia cancer cell lines at nanomolar concentrations. It has a role as an antibacterial agent, an antineoplastic agent, an alkylating agent and a bacterial metabolite. It is a pyrrolobenzodiazepine, a member of phenols, an aromatic ether and an olefinic compound.
Aplicaciones Científicas De Investigación
DNA Interaction and Binding Modes
Tomaymycin, a pyrrolo[1,4]benzodiazepine antitumor antibiotic, shows significant interaction with DNA. It binds covalently through the N-2 of guanine and lies within the minor groove of DNA. Distinct species of this compound bound to DNA have been identified, with variations in their binding modes and orientations in the minor groove. These findings are crucial in understanding the interaction mechanisms of this compound with DNA, which is significant for its antitumor properties (Barkley et al., 1986); (Boyd et al., 1990).
Structural and Chemical Properties
The structural and chemical properties of this compound have been extensively studied. Its crystalline form and molecular formula have been identified, contributing to a deeper understanding of its chemical nature and potential applications in antitumor therapy (Arima et al., 1972).
Biosynthetic Pathway
The biosynthetic gene cluster for this compound has been identified and sequenced, revealing a novel biosynthetic pathway for the anthranilate moiety of pyrrolobenzodiazepines (PBDs). This discovery is significant for understanding the natural production of this compound and for potential synthetic applications (Li et al., 2009).
Fluorescence and Molecular Modeling Studies
This compound's interaction with DNA has been further explored through fluorescence and molecular modeling studies. These studies provide insights into the shielding of this compound's aromatic ring from solvent when bound to DNA and the displacement of water molecules from the DNA minor groove upon binding (Barkley et al., 1991).
Mode of Action
Studies on this compound's mode of action indicate its role in inhibiting nucleic acid biosynthesis. Its interaction with DNA forms a complex that prevents DNA from serving as a template in biosynthesis, which is crucial for understanding its antitumor and antibacterial effects (Nishioka et al., 1972).
DNA Sequence Specificity
Research has also focused on the DNA sequence specificity of this compound. It exhibits selectivity for specific DNA sequences, important for understanding its interaction mechanisms and potential therapeutic applications (Hertzberg et al., 1986).
Propiedades
Fórmula molecular |
C16H20N2O4 |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
(6R,6aS,8Z)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1 |
Clave InChI |
UQVNRKBFAXNOGA-OHLDGCSVSA-N |
SMILES isomérico |
C/C=C\1/C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
SMILES canónico |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC |
Sinónimos |
tomaymycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)


